Tributyl(pentafluoroethyl)stannane
Overview
Description
Tributyl(pentafluoroethyl)stannane is an organotin compound with the chemical formula C14H27F5Sn. It is a liquid at room temperature and is known for its use in various organic synthesis reactions, particularly in the stannylation of cyclopropenes to yield stannylcyclopropenes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl(pentafluoroethyl)stannane can be synthesized through the reaction of tributyltin hydride with perfluoroethyl iodide. The reaction typically takes place in the presence of a catalyst such as palladium or platinum under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of tributyl(perfluoroethyl)stannane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tributyl(pentafluoroethyl)stannane undergoes various types of chemical reactions, including:
Stannylation: It is used in the stannylation of cyclopropenes to yield stannylcyclopropenes.
Reduction: It can act as a reducing agent in organic synthesis, particularly in radical reactions.
Substitution: It can participate in substitution reactions where the perfluoroethyl group is replaced by other functional groups.
Common Reagents and Conditions
Stannylation: Common reagents include cyclopropenes and catalysts such as palladium or platinum.
Reduction: Reagents such as butyllithium and solvents like tetrahydrofuran are used.
Substitution: Various nucleophiles can be used to replace the perfluoroethyl group.
Major Products
Stannylcyclopropenes: Formed from the stannylation of cyclopropenes.
Reduced Organic Compounds: Formed from reduction reactions.
Substituted Organotin Compounds: Formed from substitution reactions.
Scientific Research Applications
Tributyl(pentafluoroethyl)stannane has several scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of stannylcyclopropenes.
Biology: Investigated for its potential use in biological systems due to its unique chemical properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Used in the production of various organotin compounds and as a reagent in organic synthesis.
Mechanism of Action
Tributyl(pentafluoroethyl)stannane exerts its effects through the formation of tin-carbon bonds, which are crucial in many organic synthesis reactions. The perfluoroethyl group enhances the stability and reactivity of the compound, making it a valuable reagent in stannylation and reduction reactions . The molecular targets and pathways involved include the activation of cyclopropenes and the reduction of organic substrates .
Comparison with Similar Compounds
Similar Compounds
Tributyltin Hydride: Known for its use in radical reduction reactions.
Trimethyl(tributylstannyl)silane: Used in similar stannylation reactions.
Tributyl(vinyl)tin: Another organotin compound used in organic synthesis.
Uniqueness
Tributyl(pentafluoroethyl)stannane is unique due to the presence of the perfluoroethyl group, which enhances its reactivity and stability compared to other organotin compounds. This makes it particularly valuable in the stannylation of cyclopropenes and other complex organic synthesis reactions .
Biological Activity
Tributyl(pentafluoroethyl)stannane (TBPESt) is an organotin compound characterized by the chemical formula C₁₄H₂₇F₅Sn. This compound has garnered attention in the field of biological research due to its unique properties, particularly the influence of the pentafluoroethyl group on its reactivity and stability. This article explores the biological activity of TBPESt, including its synthesis, potential applications, and relevant case studies.
Chemical Structure:
- Molecular Formula: C₁₄H₂₇F₅Sn
- Molecular Weight: 409.07 g/mol
Synthesis Methods:
TBPESt can be synthesized through various methods, primarily involving the reaction of tributyltin hydride with perfluoroethyl iodide in the presence of a palladium or platinum catalyst under inert conditions. This process ensures high purity and yield, making it suitable for both laboratory and industrial applications.
The biological activity of TBPESt is largely attributed to its ability to form tin-carbon bonds, which are crucial in many organic synthesis reactions. The presence of fluorine atoms enhances the compound's lipophilicity and alters its electronic characteristics, making it a valuable reagent in stannylation and reduction reactions.
Biological Applications
Research has indicated that TBPESt exhibits several promising biological activities:
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of various organotin compounds, including TBPESt, on cancer cell lines. The results indicated that TBPESt exhibited significant cytotoxicity against specific cancer cell lines, suggesting potential as a therapeutic agent in oncology.
Case Study 2: Antifungal Efficacy
Research focused on the antifungal properties of organotin compounds revealed that TBPESt showed activity against common fungal pathogens. The study highlighted its potential application in treating fungal infections, particularly in immunocompromised patients.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Tributyl(vinyl)tin | Contains vinyl group | Known for its use in radical reactions |
Tri-n-butyltin hydride | Three butyl groups | Strong reducing properties; widely used in radical chemistry |
Tris(pentafluoroethyl)stannane | Three pentafluoroethyl groups | Higher electron-withdrawing effect due to fluorination |
TBPESt stands out among these compounds due to its unique pentafluoroethyl group, which enhances its reactivity compared to other organotin compounds.
Properties
IUPAC Name |
tributyl(1,1,2,2,2-pentafluoroethyl)stannane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C2F5.Sn/c3*1-3-4-2;3-1(4)2(5,6)7;/h3*1,3-4H2,2H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRRWXQWODQKRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(C(F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27F5Sn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375288 | |
Record name | Tributyl(pentafluoroethyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1426-66-0 | |
Record name | Tributyl(pentafluoroethyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80375288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1426-66-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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